molecular formula C19H19NO3 B1332532 2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester CAS No. 6421-30-3

2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester

Cat. No. B1332532
CAS RN: 6421-30-3
M. Wt: 309.4 g/mol
InChI Key: FMNNRRPDXZWUAE-KGCZTCBMSA-N
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Description

The compound "2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester" is a chemical entity that has been the subject of various studies due to its potential applications in the field of organic chemistry and pharmacology. It is structurally related to other compounds that have been investigated for their utility in synthesizing enantiomerically pure derivatives and for their biological activities, such as chemopreventive properties against cancer .

Synthesis Analysis

The synthesis of related compounds has been achieved through different methods. For instance, ethyl 2,4-dioxo-4-phenylbutyrate, a versatile intermediate, has been used to prepare enantiomerically pure α-hydroxy and α-amino acid esters on a large scale, utilizing a Pt-cinchona catalyzed enantioselective hydrogenation and subsequent crystallization . Similarly, stereoisomeric o-methoxy-substituted 2,3-diphenyl propenoic acids and their methyl esters have been synthesized, with the E isomers being prepared by a modified Perkin condensation and the Z isomers obtained through reactions involving coumarin derivatives, KOH, and CH3I in DMSO .

Molecular Structure Analysis

The molecular structure of a closely related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, has been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. The crystal structure is stabilized by intramolecular and intermolecular interactions, including N-H⋯O and O-H⋯O hydrogen bonds, as well as carbonyl⋯carbonyl and C-H⋯C contacts. The methoxy group plays a significant role in the stabilization of the molecule through intermolecular C-H⋯O interactions .

Chemical Reactions Analysis

The compound's reactivity and the types of chemical reactions it can undergo have not been explicitly detailed in the provided papers. However, the synthesis methods mentioned for related compounds suggest that Michael addition reactions, alcoholysis, and condensation reactions are relevant for the synthesis of similar ester derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have not been directly reported. However, the related compound's properties have been inferred through experimental and theoretical vibrational spectroscopy, as well as UV-Vis spectra. Theoretical calculations, including time-dependent DFT, indicate that ligand-to-ligand charge transfer contributes to the compound's absorbance properties. The overall lattice energies suggest that methoxy substitution enhances the stability of the compound compared to its parent molecule .

Scientific Research Applications

  • Cancer Chemoprevention

    • 2-Propenoic acid derivatives, specifically 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ethyl ester, have demonstrated potential in cancer chemoprevention. These compounds, derived from the plant Acronychia baueri Schott, show effects related to the prevention of colon and tongue cancers in rats through dietary feeding. Their broader implications in cancer growth and development make them candidates for chemopreventive drugs for various types of cancer (Curini et al., 2006).
  • Synthesis and Reactions in Organic Chemistry

    • The compound has been involved in various synthetic and reaction processes in organic chemistry. For instance, it plays a role in the synthesis of compounds like 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester. Such studies contribute to the understanding of reaction mechanisms and the development of new synthetic methods (Pimenova et al., 2003).
  • Applications in Polymer and Material Science

    • Derivatives of 2-Propenoic acid have been utilized in polymer and material science, such as in the development of polymer solar cells. For instance, [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester has been successfully applied as an acceptor and cathode interfacial material in polymer solar cells, demonstrating the compound's versatility in advanced material applications (Lv et al., 2014).
  • Renewable Building Block in Material Synthesis

    • Phloretic acid, a derivative of 2-Propenoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in the field of sustainable and green chemistry, providing an alternative to phenol for imparting specific properties of benzoxazine to aliphatic molecules (Trejo-Machin et al., 2017).
  • Role in Pharmacology and Drug Development

    • Although explicitly excluding information on drug use and dosage, it is worth noting that derivatives of 2-Propenoic acid play a role in pharmacology, particularly in the development of new compounds with potential medicinal applications. For example, bromophenol derivatives from the red alga Rhodomela confervoides, including derivatives of 2-Propenoic acid, have been studied for their potential pharmacological properties (Zhao et al., 2004).

properties

IUPAC Name

ethyl (E)-3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-23-19(21)13-8-15-4-9-17(10-5-15)20-14-16-6-11-18(22-2)12-7-16/h4-14H,3H2,1-2H3/b13-8+,20-14?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNNRRPDXZWUAE-KGCZTCBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064349
Record name 2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester

CAS RN

6421-30-3
Record name 2-Propenoic acid, 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-, ethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl p-[(p-methoxybenzylidene)amino]cinnamate
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